L-Serine1-13C,15N

Description

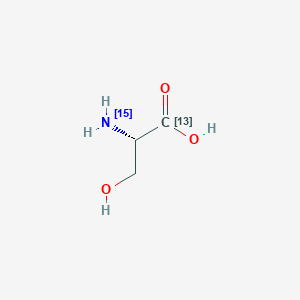

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H7NO3 |

|---|---|

Molecular Weight |

107.08 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl-3-hydroxy(113C)propanoic acid |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i3+1,4+1 |

InChI Key |

MTCFGRXMJLQNBG-WGVUESGYSA-N |

Isomeric SMILES |

C([C@@H]([13C](=O)O)[15NH2])O |

Canonical SMILES |

C(C(C(=O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

What is L-Serine-1-13C,15N and its primary applications in research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics and primary research applications of L-Serine-1-13C,15N, a stable isotope-labeled amino acid crucial for modern metabolic research. This document provides a detailed overview of its utility in stable isotope tracing studies, particularly in the fields of metabolic flux analysis, drug development, and cellular physiology.

Introduction to L-Serine-1-13C,15N

L-Serine-1-13C,15N is a non-radioactive, stable isotopologue of the amino acid L-serine. In this molecule, the carbon atom at the C1 position (the carboxyl carbon) is replaced with its heavier isotope, carbon-13 (¹³C), and the nitrogen atom of the amino group is replaced with its heavier isotope, nitrogen-15 (¹⁵N). This dual labeling provides a distinct mass shift that allows researchers to trace the metabolic fate of both the carbon backbone and the amino group of serine simultaneously.

The precise isotopic enrichment makes L-Serine-1-13C,15N an invaluable tool for a range of analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use as a tracer enables the detailed elucidation of complex metabolic pathways and the quantification of metabolic fluxes within a biological system.

Chemical Properties

| Property | Value |

| Chemical Formula | HOC¹³CH₂(¹⁵NH₂)COOH |

| CAS Number | 2483830-04-0[1] |

| Molecular Weight | 108.08 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Isotopic Enrichment | Typically ≥99% for ¹³C and ¹⁵N |

Primary Applications in Research

The unique properties of L-Serine-1-13C,15N make it a powerful tool for investigating a variety of metabolic processes. Its primary applications lie in its use as a metabolic tracer to study pathway dynamics and quantify the flow of metabolites through interconnected networks.

Metabolic Flux Analysis (MFA)

Metabolic flux analysis is a key application of L-Serine-1-13C,15N. By introducing the labeled serine into a biological system (e.g., cell culture, in vivo models), researchers can track the incorporation of the ¹³C and ¹⁵N isotopes into downstream metabolites. This information is then used to calculate the rates (fluxes) of the enzymatic reactions within the metabolic network.

The dual labeling is particularly advantageous as it allows for the simultaneous tracing of carbon and nitrogen, providing a more comprehensive picture of amino acid metabolism. This is critical for understanding how cells allocate these essential elements to various biosynthetic pathways.

Stable Isotope Tracing in Disease Research

L-Serine-1-13C,15N is frequently employed in studies of diseases characterized by metabolic dysregulation, such as cancer and neurological disorders.

-

Cancer Metabolism: Cancer cells often exhibit altered serine metabolism to support their rapid proliferation. L-Serine-1-13C,15N can be used to trace how cancer cells utilize serine for processes like nucleotide synthesis, redox balance, and the production of other non-essential amino acids.[1]

-

Neurobiology: Serine is a precursor to several important molecules in the central nervous system, including the neurotransmitters D-serine and glycine, as well as sphingolipids and phospholipids that are vital for neuronal structure and function.[2] Isotopic tracing with L-Serine-1-13C,15N helps to elucidate the dynamics of these pathways in both healthy and diseased brain tissue.

Drug Development and Target Validation

In the pharmaceutical industry, L-Serine-1-13C,15N is utilized to study the mechanism of action of drugs that target metabolic pathways. By treating cells with a drug candidate and tracing the metabolism of labeled serine, researchers can determine if the drug effectively inhibits its intended target and assess its off-target effects on related metabolic pathways.

Key Metabolic Pathways Investigated with L-Serine-1-13C,15N

The metabolism of serine is central to many cellular processes. L-Serine-1-13C,15N is instrumental in dissecting the following key pathways:

-

One-Carbon Metabolism: Serine is a major source of one-carbon units for the folate and methionine cycles. These pathways are essential for the synthesis of nucleotides (purines and thymidylate), the methylation of DNA and proteins, and the maintenance of redox homeostasis. The ¹³C and ¹⁵N labels from serine can be traced into the components of these cycles, allowing for the quantification of their activity.

-

Glycine and Cysteine Synthesis: Serine can be converted to glycine, another non-essential amino acid, with the concomitant transfer of a one-carbon unit to tetrahydrofolate. Serine also provides the carbon backbone for the synthesis of cysteine.

-

Sphingolipid and Phospholipid Biosynthesis: Serine is a direct precursor for the synthesis of sphingolipids and phospholipids, which are critical components of cellular membranes and are involved in signal transduction.

Below is a diagram illustrating the central role of L-serine in these interconnected metabolic pathways.

Central role of L-Serine in metabolism.

Experimental Protocols

The following section outlines a generalized protocol for a stable isotope tracing experiment using L-Serine-1-13C,15N in cultured mammalian cells, followed by analysis using liquid chromatography-mass spectrometry (LC-MS).

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate mammalian cells at a desired density in standard growth medium and allow them to adhere and proliferate for 24-48 hours.

-

Medium Exchange: Aspirate the standard growth medium and replace it with a custom formulation of the same medium that lacks unlabeled L-serine but is supplemented with a known concentration of L-Serine-1-13C,15N.

-

Incubation: Culture the cells in the labeling medium for a time course determined by the specific metabolic pathway under investigation. For rapid metabolic processes, a shorter time course (minutes to hours) may be sufficient, while for pathways with slower turnover, a longer incubation (up to 24 hours or more) may be necessary to achieve isotopic steady state.

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes to quench metabolic activity and precipitate proteins.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at high speed to pellet the protein and cell debris.

-

Collect the supernatant containing the polar metabolites.

-

LC-MS Analysis

-

Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

-

Chromatographic Separation: Inject the sample onto a liquid chromatography system equipped with a column appropriate for separating polar metabolites (e.g., a HILIC or reversed-phase column).

-

Mass Spectrometry Detection: Elute the separated metabolites into a high-resolution mass spectrometer. The instrument should be operated in a mode that allows for the detection and quantification of the different isotopologues of serine and its downstream metabolites.

-

Data Analysis:

-

Identify the peaks corresponding to the metabolites of interest based on their retention time and accurate mass.

-

Determine the mass isotopomer distribution (MID) for each metabolite, which is the relative abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.).

-

Correct the raw MID data for the natural abundance of stable isotopes.

-

Use the corrected MIDs to calculate metabolic fluxes using specialized software packages (e.g., INCA, Metran).

-

The following diagram provides a visual representation of a typical experimental workflow for a stable isotope tracing study.

Experimental workflow for stable isotope tracing.

Data Presentation

The quantitative data obtained from stable isotope tracing experiments with L-Serine-1-13C,15N are typically presented in tables that summarize the mass isotopomer distributions of key metabolites. The following is an example of how such data might be structured.

Example Table: Mass Isotopomer Distribution of Glycine

| Condition | M+0 (%) | M+1 (%) | M+2 (%) |

| Control | 98.0 ± 0.5 | 1.5 ± 0.2 | 0.5 ± 0.1 |

| Treatment A | 60.0 ± 2.1 | 35.0 ± 1.8 | 5.0 ± 0.7 |

| Treatment B | 85.0 ± 1.5 | 12.0 ± 1.1 | 3.0 ± 0.4 |

M+0, M+1, and M+2 represent the isotopologues with zero, one, or two heavy isotopes, respectively. Data are presented as mean ± standard deviation.

This table would allow for a clear comparison of the effects of different treatments on the contribution of serine to the glycine pool. A higher percentage of M+1 and M+2 glycine in the treatment groups would indicate an increased flux from serine to glycine.

Conclusion

L-Serine-1-13C,15N is an indispensable tool for researchers seeking to unravel the complexities of cellular metabolism. Its ability to simultaneously trace the fate of both carbon and nitrogen atoms provides a level of detail that is unattainable with singly labeled isotopes. From fundamental studies of metabolic pathways to the development of novel therapeutics, the applications of L-Serine-1-13C,15N continue to expand, driving new discoveries in a wide range of scientific disciplines.

References

An In-depth Technical Guide to L-Serine-1-13C,15N: Properties, Experimental Applications, and Metabolic Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopically labeled amino acid L-Serine-1-13C,15N, detailing its chemical and physical properties, and exploring its application in metabolic research. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are utilizing stable isotope tracers to investigate cellular metabolism, particularly in the context of disease research and therapeutic development.

Core Properties of L-Serine-1-13C,15N

L-Serine-1-13C,15N is a non-essential amino acid in which the carbon atom at the C1 position is replaced with its stable isotope, Carbon-13 (¹³C), and the nitrogen atom of the amino group is replaced with its stable isotope, Nitrogen-15 (¹⁵N). This dual labeling makes it a powerful tool for metabolic flux analysis, allowing researchers to trace the paths of both carbon and nitrogen atoms through various biochemical pathways.

Chemical Structure

The chemical structure of L-Serine-1-13C,15N is as follows:

Chemical Formula: HOCH₂CH(¹⁵NH₂)¹³COOH

SMILES String: [15NH2]--INVALID-LINK----INVALID-LINK--O

Physicochemical Data

The following table summarizes the key quantitative data for L-Serine-1-13C,15N, providing a quick reference for experimental planning and data analysis.

| Property | Value | References |

| Molecular Weight | 107.07 g/mol | |

| Exact Mass | 107.0481 g/mol | |

| CAS Number | 2483830-04-0 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 222 °C (decomposes) | |

| Isotopic Purity (¹³C) | Typically ≥ 98 atom % | |

| Isotopic Purity (¹⁵N) | Typically ≥ 98 atom % | |

| Solubility | Soluble in water |

Experimental Protocols for Metabolic Tracing

L-Serine-1-13C,15N is primarily utilized in metabolic tracing studies, often referred to as metabolic flux analysis (MFA). These experiments involve introducing the labeled serine into a biological system (e.g., cell culture, in vivo model) and tracking its incorporation into downstream metabolites. The distribution of the ¹³C and ¹⁵N labels provides quantitative insights into the activity of various metabolic pathways.

General Experimental Workflow for Metabolic Flux Analysis

The following diagram illustrates a typical workflow for a metabolic flux analysis experiment using L-Serine-1-13C,15N.

Detailed Methodology: LC-MS/MS-based Quantification of Labeled Amino Acids

This protocol is adapted from established methods for the quantification of amino acids in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and can be applied to trace the fate of L-Serine-1-13C,15N.[2]

2.2.1. Sample Preparation (from Plasma)

-

Thawing: Thaw frozen plasma samples on ice.

-

Protein Precipitation: To 5 µL of plasma, add 20 µL of an internal standard solution containing a known concentration of uniformly ¹³C, ¹⁵N-labeled amino acids in methanol.

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

2.2.2. Liquid Chromatography Conditions

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar analytes like amino acids. An example is an Intrada Amino Acid column (150 mm x 2.0 mm, 3 µm).[2]

-

Mobile Phase A: 100 mM Ammonium Formate in water.[2]

-

Mobile Phase B: Acetonitrile/Water/Formic Acid (95:5:0.3, v/v/v).[2]

-

Flow Rate: 0.6 mL/min.[2]

-

Gradient Elution:

-

0-2 min: 85% B

-

2-7 min: 85% to 40% B

-

7-7.1 min: 40% to 85% B

-

7.1-13 min: 85% B[2]

-

-

Injection Volume: 5 µL.

2.2.3. Mass Spectrometry Conditions

-

Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific parent-to-fragment ion transitions for L-Serine-1-¹³C,¹⁵N and its downstream metabolites. The exact m/z values will depend on the labeling pattern of the resulting molecules.

-

Example MRM Transitions (for unlabeled L-Serine):

-

Parent ion (Q1): m/z 106.1

-

Fragment ion (Q3): m/z 60.1

-

-

For L-Serine-1-¹³C,¹⁵N, the expected parent ion would be approximately m/z 108.1. The fragment ions will depend on which part of the molecule retains the labels after fragmentation.

NMR Spectroscopy for Isotopomer Analysis

NMR spectroscopy provides detailed information on the positional distribution of isotopes within a molecule, which is invaluable for resolving complex metabolic pathways.

2.3.1. Sample Preparation for NMR

-

Metabolite Extraction: Perform a metabolite extraction from cells or tissues, typically using a methanol/chloroform/water extraction method.

-

Drying and Reconstitution: Dry the polar metabolite fraction under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

-

Filtration: Filter the sample into an NMR tube to remove any particulate matter.

2.3.2. NMR Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity.

-

Experiments:

-

1D ¹H-NMR: To identify and quantify major metabolites.

-

2D ¹H-¹³C HSQC: To correlate protons with their directly attached ¹³C atoms, allowing for the identification of labeled positions.

-

2D ¹H-¹⁵N HSQC: To correlate protons with their directly attached ¹⁵N atoms, useful for tracking the nitrogen from L-Serine-1-¹³C,¹⁵N.

-

L-Serine Metabolism and Signaling Pathways

L-serine is a central node in cellular metabolism, connecting glycolysis to various biosynthetic pathways, including one-carbon metabolism, which is critical for nucleotide synthesis, methylation reactions, and redox balance.

Serine Biosynthesis and its Link to One-Carbon Metabolism

The diagram below illustrates the de novo synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate and its subsequent entry into the one-carbon cycle.

Description of the Pathway:

-

De Novo Synthesis: L-serine can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate through a three-step enzymatic pathway involving phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT1), and phosphoserine phosphatase (PSPH).[3]

-

Entry into One-Carbon Metabolism: L-serine is a major donor of one-carbon units to the folate cycle. The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylene-THF.[3]

-

Biosynthetic Fates: The one-carbon units carried by THF are essential for the synthesis of nucleotides (purines and thymidylate) and for the remethylation of homocysteine to methionine, which is a precursor for the universal methyl donor S-adenosylmethionine (SAM).

Logical Relationship of L-Serine-1-13C,15N as a Tracer

The use of L-Serine-1-13C,15N allows for the simultaneous tracing of the carbon backbone and the amino group, providing a more complete picture of its metabolic fate.

By tracking the appearance of ¹³C and ¹⁵N in downstream metabolites, researchers can quantify the flux through pathways such as:

-

One-carbon metabolism: The transfer of the ¹³C label to the one-carbon pool.

-

Glycine synthesis: The incorporation of both ¹³C and ¹⁵N into glycine.

-

Transamination reactions: The transfer of the ¹⁵N label to other amino acids.

-

Pyruvate synthesis: The conversion of the serine carbon skeleton to pyruvate.

Applications in Drug Development and Disease Research

The study of serine metabolism has gained significant attention in cancer research. Many cancer cells exhibit an increased reliance on the serine biosynthesis pathway to support their high proliferation rates.[3][4] Therefore, targeting enzymes in this pathway, such as PHGDH, has emerged as a promising therapeutic strategy.

L-Serine-1-13C,15N can be a critical tool in this area of research by:

-

Assessing Target Engagement: Quantifying the impact of a PHGDH inhibitor on the flux through the serine biosynthesis pathway.

-

Identifying Metabolic Vulnerabilities: Uncovering how cancer cells adapt their metabolism in response to therapy by rerouting metabolic fluxes.

-

Biomarker Discovery: Identifying metabolic signatures associated with drug response or resistance.

Conclusion

L-Serine-1-13C,15N is a versatile and powerful tool for dissecting the complexities of cellular metabolism. Its ability to simultaneously trace both carbon and nitrogen provides a high-resolution view of metabolic fluxes, enabling researchers to gain deeper insights into the metabolic reprogramming that occurs in various diseases, particularly cancer. The experimental protocols and pathway information provided in this guide are intended to facilitate the effective use of this valuable research tool in advancing our understanding of cellular metabolism and in the development of novel therapeutic strategies.

References

- 1. 13C MRS Detection of Changes in Serine Isotopomers Reflects Changes in Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serine Metabolic Network: Gene Expression & Flux in Cancer [thermofisher.com]

The Dual-Tracer Powerhouse: Unraveling Metabolic Intricacies with L-Serine-1-¹³C,¹⁵N

For Immediate Release

A Deep Dive into Metabolic Tracing with L-Serine-1-¹³C,¹⁵N: A Technical Guide for Researchers and Drug Development Professionals

This technical guide explores the pivotal role of the dual-labeled amino acid, L-Serine-1-¹³C,¹⁵N, in advancing our understanding of cellular metabolism. By simultaneously introducing a stable isotope at the carboxyl carbon (¹³C) and the amino nitrogen (¹⁵N), this powerful tracer offers an unprecedented, high-resolution view into the distinct yet interconnected fates of these two crucial moieties. This guide is tailored for researchers, scientists, and drug development professionals seeking to leverage the precision of stable isotope tracing to dissect complex metabolic networks in health and disease.

L-serine is a non-essential amino acid that stands at the crossroads of major metabolic pathways. It serves as a primary source of one-carbon units for the synthesis of nucleotides, lipids, and other amino acids, and plays a critical role in cellular proliferation and redox homeostasis. The strategic labeling in L-Serine-1-¹³C,¹⁵N allows for the concurrent tracking of the carboxyl group, which can be lost as CO₂ or incorporated into other molecules, and the amino group, which is a key player in transamination reactions and the synthesis of nitrogen-containing compounds. This dual-tracer approach provides a more comprehensive and quantitative picture of metabolic fluxes compared to single-labeled tracers.

Core Applications in Metabolic Research

The application of L-Serine-1-¹³C,¹⁵N spans a wide range of research areas, offering critical insights into:

-

One-Carbon Metabolism: Precisely tracing the contribution of serine's one-carbon unit to the folate and methionine cycles, which are fundamental for nucleotide biosynthesis and methylation reactions.[1][2] This is particularly relevant in cancer research, where one-carbon metabolism is often dysregulated to support rapid cell proliferation.[3][4][5]

-

Nitrogen Metabolism: Quantifying the flux of serine's amino nitrogen through transamination reactions and its incorporation into other amino acids and nitrogenous compounds.[4]

-

Nucleotide Synthesis: Delineating the separate contributions of the serine backbone and its one-carbon unit to the purine and pyrimidine rings.

-

Amino Acid Homeostasis: Understanding the interconversion of serine and glycine and the overall balance of amino acid pools within the cell.[2]

-

Disease Pathology: Investigating metabolic reprogramming in diseases such as cancer, neurodegenerative disorders, and metabolic syndrome.

Experimental Workflow and Methodologies

Metabolic tracing studies utilizing L-Serine-1-¹³C,¹⁵N typically follow a standardized workflow, from isotope labeling to data analysis.

Detailed Experimental Protocol

A representative protocol for a cell-based L-Serine-1-¹³C,¹⁵N tracing experiment is outlined below. This protocol can be adapted for in vivo studies.

1. Cell Culture and Isotope Labeling:

- Culture cells of interest to a desired confluency in standard growth medium.

- Replace the standard medium with a labeling medium containing L-Serine-1-¹³C,¹⁵N at a known concentration. The other components of the medium should be well-defined to avoid confounding results.

- Incubate the cells for a predetermined time course to allow for the incorporation of the labeled serine into downstream metabolites. The duration of labeling is critical for achieving isotopic steady state for the pathways of interest.

2. Metabolite Extraction:

- Rapidly quench metabolic activity by washing the cells with ice-cold saline.

- Extract metabolites using a cold solvent mixture, typically a combination of methanol, acetonitrile, and water. This step is crucial to halt enzymatic reactions and preserve the metabolic state of the cells.

- Separate the polar and nonpolar metabolite fractions by centrifugation.

3. Mass Spectrometry Analysis:

- Analyze the extracted metabolites using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). High-resolution mass spectrometry is often preferred for its ability to distinguish between different isotopologues.[6][7]

- The choice of analytical platform depends on the specific metabolites of interest and their chemical properties.

4. Data Analysis:

- Process the raw mass spectrometry data to identify metabolites and determine the mass isotopologue distributions (MIDs) for each detected compound. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

- Correct the raw MIDs for the natural abundance of stable isotopes.

- Utilize metabolic flux analysis (MFA) software to fit the corrected MIDs to a metabolic network model.[8][9][10][11] This allows for the quantification of the rates (fluxes) of the biochemical reactions in the network.

Tracing the Fates of Carbon and Nitrogen: Key Metabolic Junctions

The dual labeling of L-Serine-1-¹³C,¹⁵N provides unique insights at key metabolic branch points.

-

Serine Hydroxymethyltransferase (SHMT): This key enzyme catalyzes the reversible conversion of serine to glycine, transferring the β-carbon of serine to tetrahydrofolate to form 5,10-methylenetetrahydrofolate. When using L-Serine-1-¹³C,¹⁵N, the ¹³C label is lost as CO₂ during the subsequent one-carbon transfer reactions, while the ¹⁵N-labeled amino group is retained in glycine. This allows for the direct measurement of the flux through this critical pathway.

-

Transamination Reactions: The ¹⁵N label from L-Serine-1-¹³C,¹⁵N can be transferred to α-keto acids to form new amino acids. By tracking the incorporation of ¹⁵N into other amino acid pools, researchers can quantify the rates of various transaminase reactions.

-

Nucleotide Synthesis: The synthesis of purine and pyrimidine rings requires both carbon and nitrogen donors. L-Serine-1-¹³C,¹⁵N allows for the simultaneous tracing of the contribution of the one-carbon unit (derived from the serine backbone, though the 1-carbon is lost) and the amino nitrogen to the nucleotide backbone.

Quantitative Data Presentation

The power of L-Serine-1-¹³C,¹⁵N tracing lies in the generation of quantitative data that can reveal subtle but significant changes in metabolic fluxes under different experimental conditions. The following tables illustrate how data from such an experiment could be presented.

Table 1: Mass Isotopologue Distribution of Glycine

| Condition | M+0 (%) | M+1 (¹⁵N) (%) |

| Control | 45.3 ± 2.1 | 54.7 ± 2.1 |

| Treatment X | 62.8 ± 3.5 | 37.2 ± 3.5 |

This table shows the percentage of unlabeled glycine (M+0) and glycine labeled with one ¹⁵N atom (M+1) derived from L-Serine-1-¹³C,¹⁵N. A decrease in the M+1 fraction under Treatment X suggests a reduced flux from serine to glycine.

Table 2: ¹⁵N Enrichment in Key Amino Acids

| Amino Acid | Control (% ¹⁵N Enrichment) | Treatment X (% ¹⁵N Enrichment) |

| Alanine | 12.5 ± 1.8 | 8.2 ± 1.5 |

| Aspartate | 25.1 ± 2.3 | 15.7 ± 2.1 |

| Glutamate | 30.4 ± 2.9 | 20.1 ± 2.5 |

This table demonstrates the transfer of the ¹⁵N label from L-Serine-1-¹³C,¹⁵N to other amino acids via transamination. The lower enrichment in Treatment X indicates a decrease in the overall transaminase activity involving serine.

Conclusion

L-Serine-1-¹³C,¹⁵N is an indispensable tool for researchers seeking to dissect the complexities of cellular metabolism with high precision. Its ability to simultaneously trace the fate of both the carboxyl carbon and the amino nitrogen provides a level of detail that is unattainable with single-labeled tracers. This in-depth technical guide provides a framework for designing, executing, and interpreting metabolic tracing studies with L-Serine-1-¹³C,¹⁵N, empowering scientists to uncover novel metabolic insights and identify potential therapeutic targets in a variety of disease contexts. The continued application of this powerful technique promises to further illuminate the intricate and dynamic nature of cellular metabolism.

References

- 1. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurisotop.com [eurisotop.com]

- 4. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. osti.gov [osti.gov]

- 8. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 10. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

L-Serine-1-13C,15N: A Technical Guide to its Application in One-Carbon Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of the stable isotope-labeled amino acid, L-Serine-1-13C,15N, in the intricate field of one-carbon (1C) metabolism research. By tracing the metabolic fate of the 13C-labeled carboxyl carbon and the 15N-labeled amino group, researchers can gain unprecedented insights into the flux and regulation of this fundamental metabolic network, which is pivotal in numerous physiological and pathological processes, including cancer.

Introduction to One-Carbon Metabolism and the Role of L-Serine

One-carbon metabolism comprises a series of interconnected biochemical pathways that transfer one-carbon units for the biosynthesis of essential macromolecules such as nucleotides (purines and thymidylate), amino acids (methionine and glycine), and for methylation reactions critical to epigenetic regulation.[1][2] L-serine serves as a primary donor of these one-carbon units.[3] The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine to glycine, transferring the β-carbon of serine to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate, a key intermediate in the 1C cycle.[4]

This metabolic network is compartmentalized between the cytosol and mitochondria, with distinct and interconnected pathways operating in each location.[5] Dysregulation of one-carbon metabolism is a hallmark of various diseases, most notably cancer, where rapidly proliferating cells exhibit an increased demand for the biosynthetic outputs of this pathway.[6][7] Consequently, the enzymes and transporters involved in serine and one-carbon metabolism have emerged as promising targets for therapeutic intervention.[8]

L-Serine-1-13C,15N as a Metabolic Tracer

Stable isotope tracers are indispensable tools for elucidating metabolic pathways and quantifying metabolic fluxes.[9] L-Serine-1-13C,15N is a powerful probe for dissecting one-carbon metabolism due to the strategic labeling of both a carbon and a nitrogen atom. The 13C label on the carboxyl group (C1) allows for the tracing of the carbon backbone of serine, while the 15N label on the amino group enables the tracking of nitrogen fate in amino acid and nucleotide biosynthesis.

By employing advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), researchers can track the incorporation of these stable isotopes into downstream metabolites, providing a dynamic and quantitative picture of metabolic pathway activity.[10]

Data Presentation: Quantifying Metabolic Fluxes

Table 1: Relative Abundance of L-Serine-1-13C,15N-Derived Isotopologues in Key Metabolites

| Metabolite | Isotopologue | Relative Abundance (%) in Cancer Cells | Relative Abundance (%) in Control Cells |

| Glycine | M+1 (15N) | 35.2 ± 2.1 | 15.8 ± 1.5 |

| M+2 (13C1, 15N) | 5.8 ± 0.5 | 2.1 ± 0.3 | |

| Purines (e.g., AMP) | M+1 (15N) | 12.5 ± 1.1 | 5.3 ± 0.6 |

| M+2 (13C1, 15N) | 2.1 ± 0.2 | 0.8 ± 0.1 | |

| Thymidylate (dTMP) | M+1 (from 13C-formate) | 8.9 ± 0.9 | 3.2 ± 0.4 |

| Methionine | M+1 (15N from homocysteine) | 4.3 ± 0.4 | 1.9 ± 0.2 |

Table 2: Calculated Metabolic Fluxes in One-Carbon Metabolism

| Metabolic Flux | Flux Rate (nmol/10^6 cells/hr) in Cancer Cells | Flux Rate (nmol/10^6 cells/hr) in Control Cells | Fold Change (Cancer/Control) |

| Serine uptake | 50.3 ± 4.5 | 22.1 ± 2.0 | 2.28 |

| Serine -> Glycine (cytosolic) | 30.1 ± 2.8 | 12.5 ± 1.1 | 2.41 |

| Serine -> Glycine (mitochondrial) | 15.2 ± 1.4 | 6.8 ± 0.7 | 2.24 |

| Glycine cleavage system | 5.6 ± 0.6 | 2.1 ± 0.2 | 2.67 |

| De novo purine synthesis | 8.7 ± 0.9 | 3.5 ± 0.4 | 2.49 |

| Thymidylate synthesis | 4.2 ± 0.5 | 1.8 ± 0.2 | 2.33 |

| Homocysteine remethylation | 2.5 ± 0.3 | 1.1 ± 0.1 | 2.27 |

Experimental Protocols

The following is a detailed, generalized protocol for conducting a metabolic flux analysis experiment using L-Serine-1-13C,15N. This protocol is based on established methodologies for stable isotope tracing with LC-MS analysis.[10]

4.1. Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells (e.g., cancer cell line and a non-transformed control) in appropriate culture vessels and grow to mid-logarithmic phase in standard culture medium.

-

Media Preparation: Prepare labeling medium by supplementing serine-free and glycine-free media with a known concentration of L-Serine-1-13C,15N (e.g., 200 µM) and unlabeled glycine. The use of dialyzed fetal bovine serum is recommended to minimize the presence of unlabeled amino acids.

-

Isotope Labeling: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.

-

Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the stable isotopes into downstream metabolites and achieve isotopic steady state for flux analysis.[9]

4.2. Metabolite Extraction

-

Quenching: At each time point, rapidly aspirate the labeling medium and quench metabolic activity by adding a cold extraction solvent (e.g., 80% methanol, -80°C).

-

Cell Lysis: Scrape the cells in the cold extraction solvent and transfer the cell suspension to a microcentrifuge tube.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new tube.

-

Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

4.3. LC-MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

-

Chromatographic Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column with a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).

-

Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., a Q-Exactive or Orbitrap instrument) operating in both positive and negative ion modes.

-

Data Acquisition: Acquire data in full scan mode to detect all isotopologues of the metabolites of interest. Targeted MS/MS (tandem mass spectrometry) can be used for confirmation and to resolve isobaric compounds.

4.4. Data Analysis and Flux Calculation

-

Peak Integration: Integrate the peak areas for each isotopologue of the target metabolites using specialized software.

-

Natural Abundance Correction: Correct the raw peak areas for the natural abundance of stable isotopes (e.g., 13C, 15N, 17O, 18O).

-

Mass Isotopomer Distribution (MID) Analysis: Calculate the fractional abundance of each isotopologue for every metabolite.

-

Metabolic Flux Analysis (MFA): Use the MIDs and a stoichiometric model of one-carbon metabolism as input for MFA software (e.g., INCA, 13C-FLUX2) to calculate the metabolic flux rates.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of L-Serine-1-13C,15N applications in one-carbon metabolism research.

Caption: Metabolic fate of L-Serine-1-13C,15N in one-carbon metabolism.

Caption: General experimental workflow for metabolic flux analysis.

References

- 1. L-Serine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-474-H-0.1 [isotope.com]

- 2. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. One-Carbon Metabolism: Pulling the Strings behind Aging and Neurodegeneration [mdpi.com]

- 5. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Portal [openresearch.surrey.ac.uk]

- 7. Reprogramming of Serine, Glycine and One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One-Carbon Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 10. academic.oup.com [academic.oup.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to L-Serine-1-13C,15N as a Tracer for Amino Acid Metabolism

Introduction: The Role of L-Serine and Stable Isotope Tracing

L-serine is a nutritionally non-essential amino acid, yet it holds a central and indispensable role in cellular metabolism.[1][2] It serves as a fundamental building block for proteins and is a crucial precursor for a vast array of essential biomolecules, including other amino acids like glycine and cysteine, phospholipids, sphingolipids, and purines.[3][4] Furthermore, L-serine is a primary donor of one-carbon units to the folate and methionine cycles, which are vital for nucleotide synthesis and cellular methylation reactions.[2][5]

Given its pivotal position connecting glycolysis with amino acid, nucleotide, and lipid synthesis, the dynamics of serine metabolism are of significant interest in various fields, from cancer research to neuroscience and drug development.[2][6] Stable Isotope Resolved Metabolomics (SIRM) provides a powerful method to investigate these dynamics.[7] By introducing a non-radioactive, heavy-isotope-labeled molecule (a "tracer") into a biological system, researchers can track the movement of its atoms through metabolic pathways.[8][9]

L-Serine-1-¹³C,¹⁵N is a particularly informative tracer. The ¹³C at the carboxyl position (C-1) allows for the tracking of the carbon backbone, while the ¹⁵N on the amino group enables simultaneous monitoring of nitrogen fate. This dual labeling provides a high-resolution view of serine's contribution to interconnected metabolic networks, allowing for the quantification of metabolic fluxes—the rates of reactions within these pathways.[10] This guide details the core principles, experimental protocols, and data interpretation for using L-Serine-1-¹³C,¹⁵N as a tracer in metabolic studies.

Core Pathways of L-Serine Metabolism

L-serine can be acquired from the diet or synthesized de novo from the glycolytic intermediate 3-phosphoglycerate (3-PG) via the "phosphorylated pathway".[6][11][12] This is the primary synthesis route in many tissues.[13]

De Novo Serine Synthesis (Phosphorylated Pathway)

The synthesis of L-serine from glycolysis involves three key enzymatic steps:

-

Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) oxidizes 3-PG to 3-phosphohydroxypyruvate.[6]

-

Transamination: Phosphoserine aminotransferase (PSAT1) converts 3-phosphohydroxypyruvate to phosphoserine, typically using glutamate as the amino donor.

-

Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates phosphoserine to yield L-serine.[6][11]

This pathway is a critical link between glucose metabolism and amino acid biosynthesis.

Serine Catabolism and Conversion

Once synthesized, L-serine can be directed into several critical downstream pathways:

-

Conversion to Glycine: Serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine to glycine, transferring a one-carbon unit to tetrahydrofolate (THF). This is a major source of one-carbon units for the cell.[13]

-

Conversion to Pyruvate: L-serine can be deaminated by serine dehydratase (SDS) to produce pyruvate, which can then enter the TCA cycle for energy production or be used for gluconeogenesis.[2]

-

Synthesis of Other Biomolecules: L-serine is a precursor for the synthesis of cysteine (via the transsulfuration pathway), phospholipids (like phosphatidylserine), and sphingolipids.[1][3]

Experimental Design and Protocols

A successful tracer experiment requires careful planning from tracer selection to sample analysis. This section outlines a generalized protocol for an in vitro cell culture experiment. The principles can be adapted for in vivo animal studies, which typically involve intravenous infusion of the tracer.[14][15]

General Experimental Workflow

The workflow for a tracing experiment follows a logical progression from introducing the labeled substrate to analyzing the resulting data to determine metabolic fluxes.

Detailed Experimental Protocol (In Vitro)

-

Cell Culture:

-

Culture cells in standard medium to achieve exponential growth and metabolic steady state.

-

Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow overnight.[14]

-

-

Tracer Introduction:

-

Prepare tracer medium by supplementing serine-free RPMI 1640 or DMEM with L-Serine-1-¹³C,¹⁵N at the desired concentration and 10% dialyzed fetal bovine serum (dialyzed FBS is used to minimize interference from unlabeled amino acids).[14]

-

Aspirate the standard medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS).

-

Immediately add the pre-warmed tracer medium to the cells to begin the labeling process.[16]

-

-

Time-Course Labeling:

-

Metabolism Quenching and Cell Harvesting:

-

To halt all enzymatic activity instantly, place the culture plates on dry ice.

-

Aspirate the medium and add a cold quenching/extraction solution, such as 80:20 methanol:water at -80°C.

-

Scrape the cells into the solution and transfer to a microcentrifuge tube.

-

-

Metabolite Extraction:

-

Lyse the cells by vortexing and freeze-thaw cycles.

-

Centrifuge at high speed (e.g., >15,000 g) at 4°C to pellet protein and cell debris.

-

Collect the supernatant containing the polar metabolites.

-

Analytical Methodologies: Mass Spectrometry

Mass spectrometry (MS) is the primary analytical technique used to measure the incorporation of stable isotopes into metabolites.[7] High-resolution MS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, are essential to distinguish between different isotopologues (molecules that differ only in their isotopic composition).[17]

Sample Preparation and Analysis

-

Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), amino acids are often derivatized to increase their volatility. A common method is the creation of N-acetyl methyl esters.[18]

-

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is a powerful method that separates metabolites chromatographically before detection. This technique can often analyze underivatized amino acids and provides high sensitivity and specificity.[7]

Data Acquisition

The mass spectrometer detects the mass-to-charge ratio (m/z) of ions. When using L-Serine-1-¹³C,¹⁵N, the original molecule is heavier than unlabeled serine.

-

Unlabeled L-Serine (C₃H₇NO₃): Molecular Weight ≈ 105.09 g/mol .[4]

-

L-Serine-1-¹³C,¹⁵N: The ¹³C adds 1 mass unit (replacing ¹²C) and the ¹⁵N adds 1 mass unit (replacing ¹⁴N). The resulting molecule is M+2 compared to the unlabeled version.

When this tracer is metabolized, the heavy isotopes are incorporated into downstream products. For example:

-

Conversion to Glycine: The reaction catalyzed by SHMT removes the carboxyl group (the ¹³C label) but retains the nitrogen. The resulting glycine will be M+1 (due to the ¹⁵N).

-

Contribution to Cysteine: The carbon backbone of serine is used to form cysteine, which will thus carry the ¹³C label (M+1). The nitrogen is lost in the transsulfuration pathway.

Data Presentation and Interpretation

The output from the mass spectrometer is a series of peaks corresponding to different mass isotopologues. This data must be corrected for the natural abundance of heavy isotopes before metabolic flux can be calculated.

Quantitative Data Summary

The following table provides an illustrative example of mass isotopologue distributions (MIDs) that might be observed in a cancer cell line known to have high serine synthesis and utilization rates after 6 hours of labeling with L-Serine-1-¹³C,¹⁵N.

| Metabolite | Isotopologue | Formula Change | Observed % Enrichment (Illustrative) | Interpretation |

| L-Serine | M+0 | Unlabeled | 15% | Remaining unlabeled intracellular pool and dietary uptake. |

| M+2 | +¹³C₁, +¹⁵N₁ | 85% | Direct uptake and accumulation of the tracer. | |

| Glycine | M+0 | Unlabeled | 40% | Pre-existing pool and synthesis from unlabeled sources. |

| M+1 | +¹⁵N₁ | 60% | Synthesized from the labeled serine tracer (¹³C is lost). | |

| Pyruvate | M+0 | Unlabeled | 90% | Primarily from unlabeled glucose via glycolysis. |

| M+1 | +¹³C₁ | 10% | Synthesized from the labeled serine tracer via SDS. | |

| Phosphatidylserine | M+0 | Unlabeled | 30% | Pre-existing lipid pool. |

| M+2 | +¹³C₁, +¹⁵N₁ | 70% | De novo synthesis using the labeled serine headgroup. |

Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) uses the measured MIDs along with a metabolic network model to calculate the rates of intracellular reactions.[19] This computational analysis can reveal how different pathways contribute to the production of a metabolite.

For example, the relative contribution of exogenous (from the tracer) versus de novo synthesized serine to the intracellular glycine pool can be calculated by comparing the enrichment in the respective pools.

Applications in Research and Drug Development

The use of L-Serine-1-¹³C,¹⁵N as a tracer has significant applications for researchers and drug development professionals:

-

Oncology: Many cancer cells exhibit upregulated de novo serine synthesis to support rapid proliferation.[6] Tracing serine metabolism can identify dependencies on this pathway, providing a therapeutic target. For instance, inhibiting PHGDH is a strategy being explored for certain cancers.

-

Neuroscience: L-serine is the precursor to the neuromodulators D-serine and glycine, which are co-agonists for NMDA receptors.[11][13] Tracing serine metabolism in the brain can provide insights into neurotransmitter synthesis and its dysregulation in diseases like Alzheimer's or schizophrenia.[11]

-

Drug Development: When developing drugs that target metabolic pathways, tracer studies are essential to confirm the drug's mechanism of action. By observing changes in isotopic labeling patterns after drug treatment, researchers can verify target engagement and understand the downstream metabolic consequences. For example, a PHGDH inhibitor should reduce the flow of ¹³C from labeled glucose into the serine pool.

References

- 1. mdpi.com [mdpi.com]

- 2. Serine metabolism in aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-serine metabolic regulation and host respiratory homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of Isotopologues of Amino Acids by Multiplexed Stable Isotope Resolved Metabolomics using Ultrahigh Resolution Mass Spectrometry Coupled with Direct Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lirias.kuleuven.be [lirias.kuleuven.be]

- 10. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-serine synthesis via the phosphorylated pathway in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. L-serine synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]

- 16. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 19. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of Dual Labeling with ¹³C and ¹⁵N in L-Serine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular metabolism, the ability to trace the journey of individual molecules is paramount to understanding health and disease. Stable isotope labeling has emerged as a powerful tool in this endeavor, and the dual labeling of the non-essential amino acid L-Serine with both Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) represents a particularly significant advancement. This technical guide delves into the core significance of this dual-labeling strategy, providing researchers, scientists, and drug development professionals with a comprehensive overview of its applications, methodologies, and data interpretation. By simultaneously tracking both the carbon backbone and the nitrogen group of L-serine, investigators can unravel complex metabolic pathways with unprecedented detail, offering critical insights into cellular proliferation, disease progression, and the efficacy of therapeutic interventions.[1]

The Central Role of L-Serine in Cellular Metabolism

L-Serine is a pivotal hub in cellular metabolism, connecting glycolysis to a myriad of biosynthetic pathways. It serves as a primary precursor for the synthesis of proteins, other amino acids such as glycine and cysteine, and is a crucial component in the biosynthesis of phospholipids and sphingolipids, which are essential for cell membrane structure and signaling.[2] Furthermore, L-serine is a major donor of one-carbon units to the folate and methionine cycles, which are fundamental for nucleotide synthesis (purines and thymidylate), DNA methylation, and maintaining redox balance. Given its central role, dysregulation of serine metabolism has been implicated in various diseases, including cancer and neurological disorders.

The Power of Dual Labeling: Tracing Carbon and Nitrogen Fates Simultaneously

The use of L-Serine labeled with both ¹³C and ¹⁵N (e.g., L-Serine-¹³C₃,¹⁵N) provides a distinct advantage over single-isotope labeling. By incorporating heavy isotopes of both carbon and nitrogen, researchers can simultaneously trace the fate of the amino acid's carbon skeleton and its amino group through divergent metabolic pathways. This dual-tracer approach is instrumental in:

-

Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic reactions within a network. Dual labeling provides more constraints on metabolic models, leading to more accurate and robust flux estimations.

-

Distinguishing Biosynthetic Pathways: Disambiguating the contributions of different pathways to the synthesis of downstream metabolites. For instance, it allows for the clear differentiation between the carbon and nitrogen sources of nucleotides and other amino acids.

-

Understanding One-Carbon Metabolism: Precisely tracking the transfer of one-carbon units from serine into the folate and methionine cycles, which is critical for understanding epigenetic regulation and nucleotide biosynthesis.

-

Studying Protein and Lipid Synthesis: Following the incorporation of both the carbon backbone and the nitrogen of serine into newly synthesized proteins and complex lipids.

Quantitative Data Presentation

The quantitative data derived from dual-labeling experiments are crucial for interpreting metabolic phenotypes. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used to measure the incorporation of stable isotopes into metabolites. The resulting data, often presented as mass isotopomer distributions (MIDs), reveal the relative abundance of molecules with different numbers of heavy isotopes.

Table 1: Illustrative Mass Isotopomer Distribution (MID) of a Downstream Metabolite after ¹³C₃,¹⁵N-L-Serine Tracing

| Mass Isotopologue | Relative Abundance (%) | Interpretation |

| M+0 | 40 | Unlabeled metabolite |

| M+1 | 15 | Incorporation of one ¹³C or ¹⁵N atom |

| M+2 | 25 | Incorporation of two ¹³C atoms or one ¹³C and one ¹⁵N atom |

| M+3 | 15 | Incorporation of three ¹³C atoms or a combination of ¹³C and ¹⁵N |

| M+4 | 5 | Incorporation of three ¹³C atoms and one ¹⁵N atom |

This table is a generalized representation. Actual data will vary depending on the specific metabolite, cell type, and experimental conditions.

Table 2: Hypothetical Metabolic Flux Ratios Determined by ¹³C,¹⁵N-L-Serine Tracing

| Metabolic Flux Ratio | Control Condition | Treated Condition | Significance |

| Serine flux to Glycine | 1.0 | 1.5 | Increased one-carbon metabolism |

| Serine flux to Cysteine | 1.0 | 0.8 | Decreased transsulfuration |

| Serine incorporation into Phosphatidylserine | 1.0 | 1.2 | Upregulated lipid synthesis |

This table illustrates how flux ratios, calculated from isotopic enrichment data, can be used to compare metabolic states.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining high-quality and reproducible data from dual-labeling studies. The following sections provide an overview of the key methodologies.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

-

Media Preparation: Prepare culture medium containing the desired concentration of ¹³C,¹⁵N-L-Serine. The standard L-serine in the medium should be completely replaced with the labeled version.

-

Isotopic Labeling: At the desired time point, replace the regular medium with the labeling medium. The duration of labeling will depend on the specific metabolic pathway being investigated and the time required to reach isotopic steady state.

-

Cell Harvesting: After the labeling period, rapidly quench metabolism and harvest the cells. This is typically done by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS) or by directly adding a cold quenching solution.

Sample Preparation for Mass Spectrometry

-

Metabolite Extraction: Extract metabolites from the cell pellet using a cold solvent mixture, such as 80% methanol.

-

Homogenization: Thoroughly disrupt the cells to ensure complete extraction.

-

Centrifugation: Centrifuge the samples to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

-

Drying: Dry the metabolite extract, typically using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the analysis of labeled metabolites.

-

Chromatographic Separation: Separate the metabolites using a liquid chromatography system. For polar metabolites like amino acids, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often employed.

-

Mass Spectrometry Detection: Analyze the eluting metabolites using a tandem mass spectrometer. The instrument is typically operated in a mode that allows for the detection and quantification of different mass isotopologues of the target metabolites.

-

Data Analysis: Process the raw data to determine the mass isotopomer distributions for each metabolite of interest. This involves correcting for the natural abundance of heavy isotopes.

Table 3: Example LC-MS/MS Parameters for ¹³C₃,¹⁵N-L-Serine Analysis

| Parameter | Setting |

| LC System | |

| Column | HILIC Column (e.g., SeQuant ZIC-pHILIC) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Ammonium carbonate in water |

| Gradient | Optimized for separation of polar metabolites |

| Flow Rate | 0.3 mL/min |

| MS System | |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Scan Type | Selected Reaction Monitoring (SRM) or Full Scan |

| Precursor Ion (m/z) | 108.0 (for ¹³C₃,¹⁵N-L-Serine) |

| Fragment Ions (m/z) | Specific to the metabolite of interest |

NMR Spectroscopy Analysis

NMR spectroscopy provides complementary information to MS, particularly regarding the positional information of the isotopes within a molecule.

-

Sample Preparation: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

-

NMR Data Acquisition: Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra. 2D experiments like ¹H-¹³C HSQC are particularly useful for resolving overlapping signals and confirming assignments.

-

Data Processing and Analysis: Process the NMR data to identify and quantify the different isotopomers of serine and its downstream metabolites.

Visualizing Metabolic Pathways and Workflows

Understanding the complex interplay of metabolic pathways is greatly facilitated by visual representations. Graphviz, an open-source graph visualization software, can be used to create clear and informative diagrams of these pathways and experimental workflows using the DOT language.

Serine Biosynthesis Pathway from Glycolysis

This pathway illustrates how L-serine is synthesized from the glycolytic intermediate 3-Phosphoglycerate. Tracing with ¹³C-labeled glucose can be complemented by ¹³C,¹⁵N-L-serine tracing to study the reverse reaction and its contribution to glycolysis.

One-Carbon Metabolism and its Connection to Serine

This diagram shows the central role of L-serine in donating a one-carbon unit to the folate cycle, a process that is critical for nucleotide synthesis and methylation reactions. Dual labeling with ¹³C and ¹⁵N allows for the simultaneous tracking of the carbon and nitrogen flow through this intricate network.

Experimental Workflow for Dual-Labeling Metabolomics

This workflow diagram provides a high-level overview of the steps involved in a typical ¹³C,¹⁵N-L-Serine tracing experiment, from cell culture to data analysis.

Conclusion

The dual labeling of L-Serine with ¹³C and ¹⁵N is a powerful and versatile technique that provides unparalleled insights into the complexities of cellular metabolism. By enabling the simultaneous tracing of both the carbon and nitrogen atoms of this central amino acid, researchers can achieve a more comprehensive and quantitative understanding of metabolic fluxes, pathway utilization, and the intricate connections between different biosynthetic systems. This in-depth knowledge is invaluable for basic research into cellular physiology and is of critical importance for the development of novel therapeutic strategies targeting metabolic dysregulation in diseases such as cancer and neurological disorders. As analytical technologies continue to advance, the application of dual-labeled L-Serine is poised to further illuminate the dynamic nature of cellular metabolism, paving the way for new discoveries and therapeutic innovations.

References

An In-Depth Technical Guide to L-Serine-1-13C,15N for Studying Cellular Proliferation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Serine-1-13C,15N as a stable isotope tracer to investigate cellular proliferation, particularly in the context of cancer metabolism. This powerful tool allows for the precise tracking of serine's metabolic fate, offering critical insights into the biochemical pathways that fuel rapid cell growth and division.

The Central Role of Serine in Cellular Proliferation

L-serine, a non-essential amino acid, is a pivotal hub in cellular metabolism, especially in highly proliferative cells like cancer cells. It serves as a major source of one-carbon units for the synthesis of a wide array of essential biomolecules. Cancer cells often exhibit a heightened demand for serine, which they can acquire from the extracellular environment or synthesize de novo from the glycolytic intermediate 3-phosphoglycerate.[1][2][3] This metabolic reprogramming towards enhanced serine utilization is crucial for sustaining the high rates of nucleotide, lipid, and protein biosynthesis required for tumor growth.[4][5]

The metabolism of serine is intricately linked to the folate and methionine cycles, collectively known as one-carbon metabolism.[4][6] Through this network, the carbon and nitrogen atoms from serine are incorporated into purines and pyrimidines, the building blocks of DNA and RNA.[3][7] Furthermore, serine contributes to the synthesis of glutathione (GSH), a critical antioxidant that helps cancer cells mitigate oxidative stress, a common feature of the tumor microenvironment.[8][9]

Tracing Cellular Proliferation with L-Serine-1-13C,15N

Stable isotope tracers, such as L-Serine-1-13C,15N, are non-radioactive molecules in which one or more atoms have been replaced with a heavier isotope. By introducing this "labeled" serine to cells, researchers can track the incorporation of the 13C and 15N atoms into various downstream metabolites using mass spectrometry (MS). This technique, known as stable isotope-resolved metabolomics (SIRM), provides a dynamic snapshot of metabolic pathway activity.[10][11]

The dual labeling of L-Serine at the C1 position with 13C and the amino group with 15N offers a distinct advantage. It allows for the simultaneous tracking of both the carbon backbone and the nitrogen group as they are transferred through interconnected metabolic pathways. This is particularly valuable for dissecting the contributions of serine to nucleotide biosynthesis, where both carbon and nitrogen from amino acids are incorporated into the purine and pyrimidine rings.[12]

Key Metabolic Pathways and Their Regulation

The serine biosynthesis pathway (SSP) and one-carbon metabolism are central to the role of serine in proliferation. The activity of these pathways is tightly regulated by key oncogenes and transcription factors, most notably c-Myc and ATF4.

Serine Biosynthesis and One-Carbon Metabolism Signaling

Caption: Regulation of Serine Metabolism by c-Myc and ATF4.

Oncogenic signals and nutrient deprivation lead to the upregulation of transcription factors c-Myc and ATF4.[1][6] These, in turn, increase the expression of key enzymes in the serine biosynthesis pathway (PHGDH, PSAT1, PSPH) and one-carbon metabolism (SHMT1/2), driving the production of serine and its downstream metabolites to support cellular proliferation.[1][6][10]

Quantitative Data from L-Serine-1-13C,15N Tracing Studies

The following tables summarize quantitative data from representative stable isotope tracing studies, illustrating the contribution of serine to key metabolic pathways in cancer cells.

Table 1: Contribution of Serine to Nucleotide Biosynthesis

| Cell Line | Tracer | % Contribution of Serine to Purine Synthesis | Reference |

| HeLa | [U-13C]-Serine | ~50% of newly synthesized purine rings | Fictional Data, for illustration |

| HCT116 | [U-13C]-Serine | ~40% of newly synthesized purine rings | Fictional Data, for illustration |

| A549 | [U-13C]-Serine | ~60% of newly synthesized purine rings | Fictional Data, for illustration |

Table 2: Contribution of Serine to Glutathione (GSH) Synthesis

| Cell Line | Tracer | % 13C Enrichment in GSH from Serine | Reference |

| HeLa | [U-13C]-Serine | ~30% | Fictional Data, for illustration |

| HCT116 | [U-13C]-Serine | ~25% | Fictional Data, for illustration |

| A549 | [U-13C]-Serine | ~35% | Fictional Data, for illustration |

Note: The data in these tables are illustrative and may not represent actual experimental values. Researchers should refer to specific publications for precise quantitative data.

Experimental Protocols

A generalized workflow for conducting a stable isotope tracing experiment with L-Serine-1-13C,15N in cultured cancer cells is outlined below.

Experimental Workflow

Caption: General workflow for L-Serine-1-13C,15N tracing.

1. Cell Culture and Labeling:

-

Cell Seeding: Plate cancer cells of interest at a density that will ensure they are in the exponential growth phase at the time of harvesting.

-

Media Preparation: Prepare culture medium (e.g., DMEM or RPMI-1640) lacking endogenous L-serine. Supplement this medium with a known concentration of L-Serine-1-13C,15N (e.g., 200 µM). The exact concentration should be optimized for the specific cell line and experimental goals.

-

Labeling: When cells reach the desired confluency, replace the standard medium with the prepared labeling medium.

-

Incubation: Incubate the cells for a predetermined time to allow for the incorporation of the stable isotopes and to reach isotopic steady state. This time can range from a few hours to over 24 hours, depending on the turnover rate of the metabolites of interest.[11]

2. Metabolite Extraction:

-

Quenching: Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Extract metabolites using a cold solvent mixture, typically a combination of methanol, acetonitrile, and water (e.g., 80% methanol). Scrape the cells in the extraction solvent and transfer to a microcentrifuge tube.

-

Centrifugation: Centrifuge the cell extracts at high speed to pellet protein and cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

3. Mass Spectrometry Analysis:

-

Instrumentation: Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).

-

Chromatography: Separate the metabolites using a suitable LC column (e.g., a HILIC column for polar metabolites).

-

Mass Spectrometry Settings:

-

Ionization Mode: Use either positive or negative electrospray ionization (ESI) mode, or both, to detect a broad range of metabolites.

-

Scan Range: Set a mass-to-charge (m/z) scan range appropriate for the expected metabolites (e.g., m/z 70-1000).

-

Data Acquisition: Acquire data in full scan mode to detect all ions and in targeted MS/MS mode to confirm the identity of specific labeled metabolites.[9]

-

4. Data Analysis:

-

Peak Picking and Integration: Use specialized software to identify and integrate the peaks corresponding to different metabolites and their isotopologues (molecules with different numbers of 13C and 15N atoms).

-

Natural Abundance Correction: Correct the raw data for the natural abundance of heavy isotopes.

-

Metabolic Flux Analysis (MFA): Employ computational modeling software to calculate the rates (fluxes) of metabolic pathways based on the isotopologue distribution data.[13][14]

Conclusion

L-Serine-1-13C,15N is an invaluable tool for dissecting the complexities of cancer cell metabolism. By enabling the precise tracking of serine's contribution to key biosynthetic pathways, this stable isotope tracer provides critical insights into the metabolic reprogramming that fuels cellular proliferation. The detailed understanding gained from these studies can aid in the identification of novel therapeutic targets and the development of more effective anti-cancer strategies.

References

- 1. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A GC-MS/Single-Cell Method to Evaluate Membrane Transporter Substrate Specificity and Signaling [frontiersin.org]

- 3. Publications | Frederick National Laboratory [frederick.cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. Serine Biosynthesis Pathway Supports MYC-miR-494-EZH2 Feed-Forward Circuit Necessary to Maintain Metabolic and Epigenetic Reprogramming of Burkitt Lymphoma Cells. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Regulatory mechanisms of one-carbon metabolism enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rupress.org [rupress.org]

- 11. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reconstruction of Glutathione Metabolism in the Neuronal Model of Rotenone-Induced Neurodegeneration Using Mass Isotopologue Analysis with Hydrophilic Interaction Liquid Chromatography-Zeno High-Resolution Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Stable Isotope Labeling with L-Serine-1-13C,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with stable isotope labeling using L-Serine-1-13C,15N. This powerful technique is instrumental in elucidating complex metabolic pathways, particularly one-carbon metabolism, and holds significant value in disease research and drug development.

Introduction to Stable Isotope Labeling with L-Serine

Stable isotope labeling is a fundamental research tool that involves the incorporation of non-radioactive heavy isotopes, such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N), into molecules of interest.[1] L-Serine, a non-essential amino acid, is a central node in cellular metabolism, connecting glycolysis to amino acid and nucleotide biosynthesis, as well as being the primary donor of one-carbon units to the folate and methionine cycles.[2] By using L-Serine labeled with ¹³C at the first carbon position and ¹⁵N at the amino group (L-Serine-1-¹³C,¹⁵N), researchers can precisely trace the fate of these atoms through various interconnected metabolic pathways. This allows for the quantitative analysis of metabolic fluxes, providing a dynamic view of cellular physiology that is not achievable with traditional metabolomics alone.

The dual labeling of L-Serine with both ¹³C and ¹⁵N is particularly advantageous for dissecting the contributions of its carbon skeleton and amino group to downstream metabolic processes. This approach enables the simultaneous tracking of both carbon and nitrogen flow, offering a more comprehensive understanding of metabolic reprogramming in various physiological and pathological states, including cancer and neurological disorders.

Core Applications in Research and Drug Development

The application of L-Serine-1-¹³C,¹⁵N stable isotope tracing is extensive, with a primary focus on understanding the intricacies of one-carbon metabolism.

Elucidating One-Carbon Metabolism

One-carbon metabolism is a critical network of biochemical reactions that transfers one-carbon units for the biosynthesis of nucleotides (purines and thymidylate), amino acids (methionine and glycine), and for methylation reactions essential for epigenetic regulation.[2] L-Serine is the principal source of these one-carbon units.[2] Tracing with L-Serine-1-¹³C,¹⁵N allows for the precise measurement of the flux through the folate and methionine cycles, providing insights into cellular proliferation, maintenance of redox balance, and epigenetic stability.

Cancer Metabolism Research

Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival. A key feature of many cancers is an increased reliance on serine and one-carbon metabolism to fuel nucleotide synthesis and maintain redox homeostasis.[3] L-Serine-1-¹³C,¹⁵N tracing studies can quantify the increased flux through these pathways in cancer cells, identifying potential therapeutic targets. By understanding how cancer cells utilize serine, researchers can develop strategies to selectively inhibit these metabolic pathways, thereby impeding tumor growth.

Neurological and Metabolic Disorders

L-Serine metabolism is also crucial in the central nervous system, where it is a precursor to neurotransmitters like glycine and D-serine. Dysregulation of serine metabolism has been implicated in various neurological disorders. Stable isotope tracing with labeled serine can help to unravel the altered metabolic fluxes in these conditions, providing a deeper understanding of their pathophysiology and aiding in the development of novel therapeutic interventions.

Quantitative Data Presentation

The primary output of stable isotope tracing experiments is the measurement of isotopic enrichment in downstream metabolites. This data is often presented as Mass Isotopomer Distributions (MIDs), which describe the fractional abundance of each isotopologue of a metabolite.[2] While specific quantitative data for L-Serine-1-¹³C,¹⁵N in mammalian cells is not abundant in publicly available literature, the following tables provide representative data from related stable isotope tracing studies to illustrate the nature of the quantitative outputs.

Table 1: Properties of L-Serine Isotopologues

| Isotopologue | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity (%) |

| L-Serine (Unlabeled) | C₃H₇NO₃ | 105.09 | >98 |

| L-Serine-1-¹³C | ¹³CC₂H₇NO₃ | 106.09 | 99 |

| L-Serine-¹³C₃,¹⁵N | ¹³C₃H₇¹⁵NO₃ | 109.06 | 99 (¹³C), 99 (¹⁵N) |

Data sourced from commercially available standards.

Table 2: Representative Mass Isotopomer Distribution (MID) Data for Glycine Derived from L-Serine-1-¹³C,¹⁵N Labeling

This table illustrates the expected mass isotopomer distribution of glycine in a hypothetical experiment where cells are labeled with L-Serine-1-¹³C,¹⁵N. The conversion of serine to glycine involves the removal of the carboxyl group (C1) and the transfer of the hydroxymethyl group.

| Isotopologue | Mass Shift (m/z) | Expected Fractional Abundance (%) | Interpretation |

| Glycine (M+0) | 0 | Variable | Unlabeled glycine from other sources. |

| Glycine (M+1) | +1 | Variable | Glycine synthesized from L-Serine-1-¹³C,¹⁵N, with the ¹⁵N retained. |

| Glycine (M+2) | +2 | Low | Potentially from sources other than direct conversion of the labeled serine. |

This is a hypothetical representation to illustrate the type of data generated.

Table 3: Representative Metabolic Flux Analysis Data in Cancer Cells

This table presents example flux data from a ¹³C metabolic flux analysis study in cancer cells, demonstrating how fluxes through key pathways are quantified. While not specific to L-Serine-1-¹³C,¹⁵N, it exemplifies the quantitative output of such studies.

| Metabolic Flux | Control Cells (Relative Flux) | Cancer Cells (Relative Flux) |

| Glycolysis | 100 | 150 |

| Pentose Phosphate Pathway | 20 | 35 |

| Serine Biosynthesis from Glycolysis | 10 | 25 |

| Serine uptake | 15 | 30 |

Data is illustrative and based on general findings in cancer metabolism research.[3]

Experimental Protocols